Cas no 2229467-25-6 (4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol)

4-(4-Amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol is a brominated phenolic compound featuring a unique substitution pattern, combining an aminoalkyl group with a methoxy substituent. This structure imparts distinct reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (bromo) groups enhances its versatility in electrophilic and nucleophilic reactions. The tertiary amine moiety further facilitates functionalization, while the bromine atom offers a handle for cross-coupling reactions. Its stability under standard conditions and well-defined purity make it suitable for precision applications in medicinal chemistry and material science.
4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol structure
2229467-25-6 structure
Product name:4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol
CAS No:2229467-25-6
MF:C12H18BrNO2
Molecular Weight:288.180822849274
CID:5965888
PubChem ID:165783292

4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol
    • EN300-1926993
    • 2229467-25-6
    • インチ: 1S/C12H18BrNO2/c1-12(2,4-5-14)8-6-9(13)11(15)10(7-8)16-3/h6-7,15H,4-5,14H2,1-3H3
    • InChIKey: BFILROQYQOXOTP-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=C(C=1)C(C)(C)CCN)OC)O

計算された属性

  • 精确分子量: 287.05209g/mol
  • 同位素质量: 287.05209g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 223
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 55.5Ų

4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1926993-1.0g
4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol
2229467-25-6
1g
$1414.0 2023-05-31
Enamine
EN300-1926993-0.25g
4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol
2229467-25-6
0.25g
$1300.0 2023-09-17
Enamine
EN300-1926993-0.5g
4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol
2229467-25-6
0.5g
$1357.0 2023-09-17
Enamine
EN300-1926993-0.1g
4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol
2229467-25-6
0.1g
$1244.0 2023-09-17
Enamine
EN300-1926993-1g
4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol
2229467-25-6
1g
$1414.0 2023-09-17
Enamine
EN300-1926993-10g
4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol
2229467-25-6
10g
$6082.0 2023-09-17
Enamine
EN300-1926993-2.5g
4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol
2229467-25-6
2.5g
$2771.0 2023-09-17
Enamine
EN300-1926993-5.0g
4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol
2229467-25-6
5g
$4102.0 2023-05-31
Enamine
EN300-1926993-10.0g
4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol
2229467-25-6
10g
$6082.0 2023-05-31
Enamine
EN300-1926993-5g
4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol
2229467-25-6
5g
$4102.0 2023-09-17

4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol 関連文献

4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenolに関する追加情報

Introduction to 4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol (CAS No. 2229467-25-6)

4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol (CAS No. 2229467-25-6) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromo-substituted phenol ring and an amino-functionalized side chain. These properties make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of 4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol is composed of a phenolic core with a bromine atom at the 2-position and a methoxy group at the 6-position. The side chain, which is attached to the 4-position of the phenol ring, consists of a 4-amino-2-methylbutan-2-yl moiety. This complex arrangement of functional groups imparts unique chemical and biological properties to the compound, making it an intriguing subject for further investigation.

Recent studies have highlighted the potential of 4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol in various therapeutic areas. One notable application is its use as an intermediate in the synthesis of bioactive molecules. The presence of the amino group and the bromine atom provides multiple points for chemical modification, enabling researchers to tailor the compound's properties for specific biological targets.

In the context of medicinal chemistry, 4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol has shown promise as a lead compound for the development of new drugs. Its ability to interact with specific protein targets, such as enzymes and receptors, makes it a valuable starting point for drug discovery efforts. For instance, preliminary studies have indicated that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in various cellular processes, including signal transduction and cell proliferation.

Beyond its potential as a drug candidate, 4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol has also been explored for its use in diagnostic applications. The bromine atom can serve as a labeling site for radiolabeling or other imaging techniques, allowing researchers to track the compound's distribution and metabolism in biological systems. This property is particularly useful in preclinical studies to evaluate the pharmacokinetics and biodistribution of potential therapeutic agents.

The synthesis of 4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol involves several well-established chemical reactions. One common approach is to start with a commercially available phenol derivative and introduce the bromine and methoxy groups through selective halogenation and alkylation reactions. The amino-functionalized side chain can then be appended via a coupling reaction with an appropriate amine precursor. This modular synthesis strategy allows for efficient production of the compound on both laboratory and industrial scales.

In terms of safety and handling, it is important to note that while 4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol is not classified as a hazardous material, standard laboratory practices should be followed when working with this compound. Proper personal protective equipment (PPE) should be worn, and all reactions should be conducted in well-ventilated areas or fume hoods to minimize exposure risks.

The future prospects for 4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol are promising. Ongoing research aims to further elucidate its biological activities and optimize its properties for specific therapeutic applications. Additionally, efforts are being made to develop more efficient synthetic routes to increase its availability for large-scale studies and potential commercialization.

In conclusion, 4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol (CAS No. 2229467-25-6) represents a versatile and intriguing compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an important molecule for continued investigation and development.

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